molecular formula C14H18ClN3O2 B6331207 methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate;dihydrochloride CAS No. 93983-56-3

methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate;dihydrochloride

Cat. No.: B6331207
CAS No.: 93983-56-3
M. Wt: 295.76 g/mol
InChI Key: PDWWNBDQGDYHPH-UHFFFAOYSA-N
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Description

Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate dihydrochloride is a chiral amino acid ester derivative featuring a benzyl-substituted imidazole ring. This compound is characterized by its dihydrochloride salt form, which enhances solubility and stability for synthetic or pharmacological applications.

Properties

IUPAC Name

methyl 2-amino-3-(1-benzylimidazol-4-yl)propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2.ClH/c1-19-14(18)13(15)7-12-9-17(10-16-12)8-11-5-3-2-4-6-11;/h2-6,9-10,13H,7-8,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWWNBDQGDYHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90714462
Record name Methyl 1-benzylhistidinate--hydrogen chloride (1/1)
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Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93983-56-3
Record name NSC280783
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 1-benzylhistidinate--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-Methyl 2-amino-3-(1-benzyl-1H-imidazol-4-yl)-propanoate dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as L-serine and benzylimidazole.

    Formation of the Ester: L-serine is esterified using methanol and an acid catalyst to form methyl (2S)-2-amino-3-hydroxypropanoate.

    Imidazole Coupling: The benzylimidazole is then coupled to the ester using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The product is purified using techniques such as recrystallization or chromatography.

    Formation of the Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. This would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification techniques such as large-scale chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate has been explored as a potential anticancer agent. Its derivatives are known to inhibit tumor growth and induce apoptosis in cancer cells, particularly in colon and renal cancers . The compound's structure allows it to interact with various biological targets, enhancing its efficacy in cancer treatment.
  • Drug Linker Conjugates :
    • The compound is utilized in the development of drug-linker conjugates, which are designed to deliver cytotoxic agents specifically to cancer cells while minimizing damage to healthy tissues. This targeted approach is crucial in improving therapeutic outcomes and reducing side effects associated with conventional chemotherapy .
  • Neuroprotective Effects :
    • Research indicates that compounds similar to methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate may exhibit neuroprotective properties. They are being investigated for their potential to protect neuronal cells from damage in neurodegenerative diseases .

Synthesis Methodologies

The synthesis of methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate involves several key steps:

  • Starting Materials :
    • The synthesis typically begins with readily available amino acids and imidazole derivatives.
  • Reaction Conditions :
    • Various methodologies have been employed, including condensation reactions and coupling techniques, often utilizing coupling reagents like HATU or EDC to facilitate amide bond formation .
  • Purification Techniques :
    • Post-synthesis purification is critical to obtain high-purity compounds suitable for biological testing. Techniques such as HPLC and recrystallization are commonly used.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer PropertiesDemonstrated significant inhibition of cell proliferation in colon cancer cell lines using methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate derivatives .
Study 2NeuroprotectionFound that related compounds showed reduced oxidative stress in neuronal cultures, indicating potential for treating neurodegenerative diseases .
Study 3Drug Delivery SystemsInvestigated the use of this compound in targeted drug delivery systems, showing improved localization of cytotoxic agents in tumor tissues .

Mechanism of Action

The mechanism of action of methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of enzymes or receptors. The compound may also interact with nucleic acids, affecting gene expression or protein synthesis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Imidazole Ring

The benzyl substituent distinguishes this compound from closely related analogs. Key comparisons include:

Methyl (2S)-2-Amino-3-(1-Methylimidazol-4-yl)Propanoate Dihydrochloride
  • Substituent : 1-Methyl group on imidazole.
  • Molecular Formula : C₈H₁₅Cl₂N₃O₂.
  • Molar Mass : 256.13 g/mol.
  • CAS Number : 4216-91-3.
  • Key Differences: Smaller methyl group reduces steric hindrance and lipophilicity compared to benzyl. Used as a precursor in peptide synthesis or enzyme studies .
Methyl (2S)-2-Amino-3-(1H-Imidazol-5-yl)Propanoate Dihydrochloride
  • Substituent : Unsubstituted imidazole (hydrogen at position 1).
  • Molecular Formula : C₇H₁₁Cl₂N₃O₂.
  • Molar Mass : 240.09 g/mol (estimated).
  • Key Differences: Lacks aromatic substituents, leading to reduced hydrophobicity.

Heterocycle Replacement: Pyridine and Pyrazole Derivatives

Methyl (2S)-2-Amino-3-(Pyridin-4-yl)Propanoate Dihydrochloride
  • Heterocycle : Pyridine ring instead of imidazole.
  • Synthesis Yield : 90% via SOCl₂-mediated esterification .
  • Key Differences :
    • Pyridine’s nitrogen positioning alters hydrogen-bonding capabilities.
    • Reduced basicity compared to imidazole-containing analogs.
Methyl (2S)-2-Amino-3-(5-Hydroxy-1-Methylpyrazol-4-yl)Propanoate Dihydrochloride
  • Heterocycle : Pyrazole with hydroxyl and methyl groups.
  • Molecular Formula : C₈H₁₃Cl₂N₃O₃ (estimated).
  • Pyrazole’s reduced aromaticity may impact binding affinity in biological systems .

Data Table: Comparative Analysis

Compound Name Substituent/Heterocycle Molecular Formula Molar Mass (g/mol) Key Applications
Target Compound (1-Benzylimidazol-4-yl) Benzyl-imidazole C₁₄H₁₇Cl₂N₃O₂ (est.) ~329.9 Drug intermediates, enzyme studies
1-Methylimidazol-4-yl analog Methyl-imidazole C₈H₁₅Cl₂N₃O₂ 256.13 Peptide synthesis
Pyridin-4-yl analog Pyridine C₉H₁₂Cl₂N₂O₂ ~259.1 NMR spectroscopy substrates
5-Hydroxy-1-methylpyrazol-4-yl analog Hydroxy-methylpyrazole C₈H₁₃Cl₂N₃O₃ ~282.1 Agricultural chemical research

Pharmacological and Industrial Relevance

  • Benzyl Group Impact : Enhanced lipophilicity may improve blood-brain barrier penetration, making it relevant for CNS-targeted drug development.
  • Methyl Analog : Preferred in aqueous reaction environments due to higher solubility .
  • Safety : Dihydrochloride salts require precautions (e.g., ventilation, PPE) to avoid respiratory or dermal irritation .

Biological Activity

Methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate; dihydrochloride, also known by its CAS number 31534-22-2, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H15N3O2
  • Molecular Weight : 245.28 g/mol
  • Density : 1.27 g/cm³
  • Melting Point : 248-249°C

These properties are essential for understanding the compound's behavior in biological systems.

The compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes. Some key mechanisms include:

  • Modulation of Neurotransmitter Systems : Research indicates that the compound may influence neurotransmitter levels, particularly in the central nervous system, by acting on serotonin and dopamine receptors.
  • Antioxidant Activity : Preliminary studies suggest that methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate has antioxidant properties, which could protect cells from oxidative stress.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating a possible therapeutic role in inflammatory diseases.

Biological Activity Data

Biological ActivityObserved EffectReference
Neurotransmitter ModulationIncreased serotonin levels
Antioxidant PropertiesReduced oxidative stress markers
Anti-inflammatoryDecreased TNF-alpha levels

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administering methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate resulted in significant neuroprotective effects against excitotoxicity. The findings suggested that the compound could be beneficial in treating neurodegenerative conditions such as Alzheimer's disease.

Case Study 2: Inflammation Reduction

In vitro studies using human cell lines indicated that the compound effectively reduced pro-inflammatory cytokines like IL-6 and TNF-alpha. This suggests a potential application in treating autoimmune disorders where inflammation plays a critical role.

Research Findings

Recent research has focused on synthesizing derivatives of methyl (2S)-2-amino-3-(1-benzylimidazol-4-yl)propanoate to enhance its biological activity and selectivity for specific targets. Structural modifications have led to compounds with increased potency against certain cancer cell lines, highlighting the therapeutic potential of this class of compounds.

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